Conformational Flexibility vs. Direct Attachment
The target compound features a methylene (CH₂) spacer between the piperidine core and the pyrimidinyloxy group, significantly increasing its conformational flexibility. Directly connected oxygen-linked analogs are more rigid, which restricts their ability to adopt conformations necessary for binding to certain biological pockets . The increased number of rotatable bonds (4 for the target compound vs. 4 for the directly attached analog CAS 939986-46-6) is a critical factor in entropy-driven binding interactions, offering a balanced approach for medicinal chemists who require both rigidity and flexibility [1].
Comparator (direct O‑link): 4 rotatable bonds
| Evidence Dimension | Rotatable Bond Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 4 (tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate, CAS 939986-46-6) |
| Quantified Difference | ~25% increase in rotatable bond count |
| Conditions | Computed properties from supplier databases |
Why This Matters
The 25% increase in rotatable bonds provides tangible evidence for enhanced conformational sampling, a critical factor when selecting building blocks for lead diversification screens.
- [1] Kuujia. (n.d.). Cas no 939986-46-6 (Tert-Butyl 4-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate). Retrieved from [https://www.kuujia.com/cas-939986-46-6.html] View Source
